molecular formula C17H21NO3S B2889578 N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide CAS No. 1018158-66-1

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2889578
CAS RN: 1018158-66-1
M. Wt: 319.42
InChI Key: CWABPVUQWLZXKU-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide, also known as BEME, is a sulfonamide compound that has been of interest in the scientific community due to its potential use as a therapeutic agent. BEME has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for further research and development.

Scientific Research Applications

Synthesis and Biological Activities

A series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been prepared, characterized by physical, microanalytical, and spectral data. Some compounds exhibited in vitro anti–HIV and antifungal activities, highlighting the potential of these derivatives in therapeutic applications (Zareef et al., 2007).

Photodynamic Therapy for Cancer

The development of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield. These properties are crucial for Type II photodynamic therapy applications, indicating potential for the treatment of cancer (Pişkin et al., 2020).

Enzyme Inhibition and Alzheimer’s Therapy

A new series of sulfonamides derived from 4-methoxyphenethylamine demonstrated inhibitory effects on acetylcholinesterase and DPPH. Notably, one compound showed comparable acetylcholinesterase inhibitory activity to Neostigmine methylsulfate, suggesting potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Antitumor Sulfonamides

Compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities. Two compounds progressed to clinical trials as cell cycle inhibitors, one disrupting tubulin polymerization and the other causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).

Antimycobacterial Agents

2,4-dinitrophenylsulfonamides with tunable cysteine-activated SO2 release profiles have been reported. One compound, prepared from commercial sources, exhibited higher potency than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012).

properties

IUPAC Name

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-18(13-15-8-6-5-7-9-15)22(19,20)17-12-14(2)10-11-16(17)21-3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWABPVUQWLZXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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